molecular formula C9H13ClN2O B6351738 1-Methyl-1H-indol-4-amine hydrochloride hydrate CAS No. 2368828-26-4

1-Methyl-1H-indol-4-amine hydrochloride hydrate

Cat. No.: B6351738
CAS No.: 2368828-26-4
M. Wt: 200.66 g/mol
InChI Key: REYUKRAJVUJZGZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-4-amine hydrochloride hydrate is a chemical compound with the molecular formula C9H10N2·ClH·H2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indol-4-amine hydrochloride hydrate typically involves the reaction of 1-methylindole with appropriate amination reagents under controlled conditions. One common method includes the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its hydrated hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indol-4-amine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-Methyl-1H-indol-4-amine hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indol-4-amine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    1-Methyl-1H-indole-3-amine: Another indole derivative with similar chemical properties.

    1-Methyl-1H-indole-2-amine: Differing in the position of the amine group, leading to different reactivity and applications.

    1-Methyl-1H-indole-5-amine: Similar structure but with the amine group at the 5-position, affecting its chemical behavior.

Uniqueness: 1-Methyl-1H-indol-4-amine hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrates and hydrochloride salts makes it particularly useful in various applications .

Properties

IUPAC Name

1-methylindol-4-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH.H2O/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-6H,10H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYUKRAJVUJZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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